molecular formula C18H16ClFN4O B2513208 1-(4-chlorophenyl)-N-(2-fluorophenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 941256-18-4

1-(4-chlorophenyl)-N-(2-fluorophenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2513208
CAS No.: 941256-18-4
M. Wt: 358.8
InChI Key: JYAVENHRCPFYIU-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-N-(2-fluorophenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule characterized by:

  • 1-(4-Chlorophenyl) substituent: Aromatic ring with a chlorine atom at the para position, enhancing lipophilicity and influencing binding interactions .
  • 5-(Propan-2-yl) group: An isopropyl substituent at position 5, contributing to steric bulk and modulating solubility .
  • N-(2-Fluorophenyl) carboxamide: A fluorinated aryl amide moiety, which may improve metabolic stability and target affinity .

Properties

IUPAC Name

1-(4-chlorophenyl)-N-(2-fluorophenyl)-5-propan-2-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClFN4O/c1-11(2)17-16(18(25)21-15-6-4-3-5-14(15)20)22-23-24(17)13-9-7-12(19)8-10-13/h3-11H,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYAVENHRCPFYIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing the 1,2,3-triazole-4-carboxamide scaffold, focusing on substituent variations and their implications.

Substituent Variations at Position 1

Compound Name Position 1 Substituent Key Properties/Activities Reference
Target compound 4-Chlorophenyl Likely enhanced lipophilicity and target binding via halogen interactions .
N-(2-Fluorophenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide Phenyl Reduced halogen-mediated interactions compared to 4-chlorophenyl; used in screening libraries .
1-(4-Fluorophenyl)-5-oxo-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide 4-Fluorophenyl Fluorine at para position improves metabolic stability; linked to pyrrolidinone for conformational flexibility .

Substituent Variations at Position 5

Compound Name Position 5 Substituent Key Properties/Activities Reference
Target compound Propan-2-yl (isopropyl) Balances steric bulk and solubility; common in kinase inhibitors .
1-(2-Fluorophenyl)-5-isopropyl-N-(quinolin-2-yl)-1H-1,2,3-triazole-4-carboxamide (3p) Isopropyl Demonstrated Wnt/β-catenin pathway inhibition; quinoline amide enhances π-π stacking .
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid derivative Trifluoromethyl High antitumor activity (GP = 68.09% against NCI-H522 cells); CF₃ group increases electronegativity .

Key Insight : Isopropyl substituents (as in the target compound) provide moderate steric hindrance, while trifluoromethyl groups enhance electronic effects but may reduce solubility .

Variations in the Carboxamide Group

Compound Name Carboxamide Substituent Key Properties/Activities Reference
Target compound 2-Fluorophenyl Fluorine ortho to amide may restrict rotation, improving binding specificity .
N-(Quinolin-2-yl)-5-isopropyl-1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide (3p) Quinolin-2-yl Extended aromatic system enhances interaction with hydrophobic pockets in enzymes .
N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide 2-Aminoethyl Increased solubility via polar amine; used in prodrug strategies .

Key Insight: The 2-fluorophenyl amide in the target compound balances hydrophobicity and polarity, whereas bulkier aromatic groups (e.g., quinoline) or polar amines alter pharmacokinetic profiles .

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